molecular formula C8H7N3O3 B14037044 2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid

2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid

Cat. No.: B14037044
M. Wt: 193.16 g/mol
InChI Key: XLYCPZONMUGUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring with one nitrogen atom.

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activity.

Uniqueness

2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-6-yl)acetic acid

InChI

InChI=1S/C8H7N3O3/c12-6(13)2-4-1-5-7(9-3-4)11-8(14)10-5/h1,3H,2H2,(H,12,13)(H2,9,10,11,14)

InChI Key

XLYCPZONMUGUDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.